molecular formula C18H27N5O3 B5672248 N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide

N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide

Cat. No. B5672248
M. Wt: 361.4 g/mol
InChI Key: YTZHRFBSKVAUIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide involves multiple steps, including condensation reactions, amidation, and cyclization processes. For example, the synthesis involves the reaction of arylaldehydes, ammonium formate, and acetoacetanilide, leading to piperidine-3-carboxamides, which are further processed through reactions with hydrazine hydrate and phenylhydrazine to achieve the desired compound (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Molecular Structure Analysis

The molecular structure analysis of such compounds is crucial for understanding their interaction with biological targets. Techniques like AM1 molecular orbital method and conformational analysis are employed to identify distinct conformations and energetic stability, which are essential for predicting the compound's behavior in biological systems (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide include its interaction with cannabinoid receptors, demonstrating its potential as an antagonist or inverse agonist based on its specific molecular conformations and interactions with receptor sites (Hurst et al., 2002).

properties

IUPAC Name

N-methyl-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-21(13-15-7-8-19-20-15)18(26)14-5-6-17(25)23(12-14)11-3-10-22-9-2-4-16(22)24/h7-8,14H,2-6,9-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZHRFBSKVAUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)C(=O)C2CCC(=O)N(C2)CCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide

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